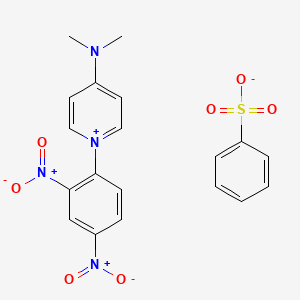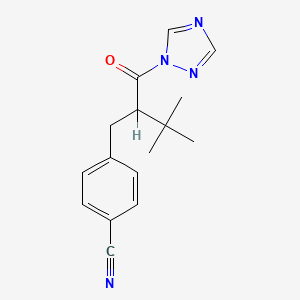
2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine (2:1) is a complex chemical compound that combines ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine in a 2:1 ratio. Ethanesulfonic acid is a sulfonic acid commonly used as a catalyst in various chemical reactions, while 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is a derivative of thiazolidine, known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine typically involves the reaction of ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process may include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired compound specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: Another sulfonic acid with similar catalytic properties.
Propanesulfonic acid: A sulfonic acid with a slightly longer carbon chain.
Trifluoromethanesulfonic acid: Known for its strong acidity and use in various chemical reactions.
Uniqueness
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is unique due to its specific combination of ethanesulfonic acid and 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
100417-10-5 |
|---|---|
Molekularformel |
C13H22ClN3O6S3 |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
OHEIUZMUCUFBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




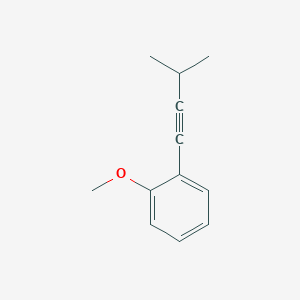
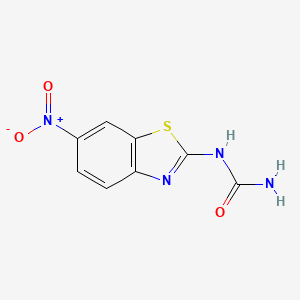

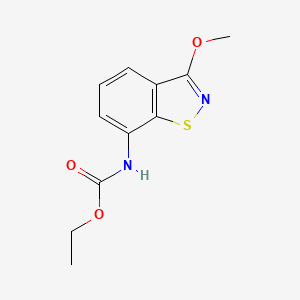

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)

![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
